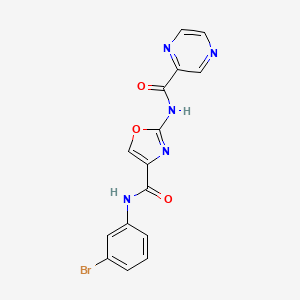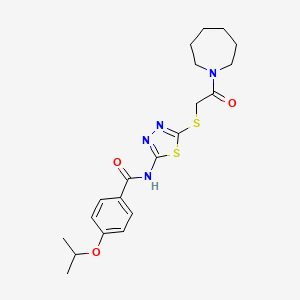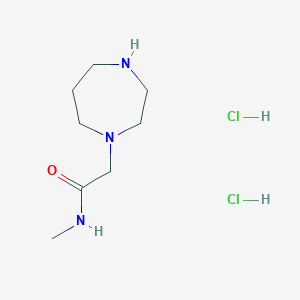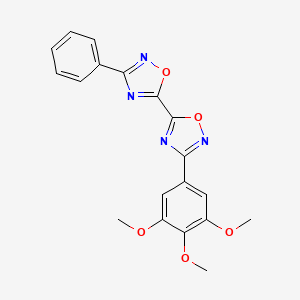![molecular formula C21H15ClFN3O2 B2859066 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902964-27-6](/img/no-structure.png)
3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . It has been studied for different cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Synthesis Analysis
When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests a possible synthetic route for related compounds.Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the substituents attached to the core structure. The specific structure of “3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” would include a pyrido[2,3-d]pyrimidine core with additional phenyl groups attached at the 3 and 1 positions .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on developing synthetic methodologies for creating pyrido[2,3-d]pyrimidine derivatives and their analogs due to their promising pharmacological properties. One study described the synthesis of substituted pyrido[2,3-d]pyrimidines, which are structurally related to "3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione". These compounds were synthesized via nucleophilic substitution and cyclization reactions, showcasing the versatility of pyrido[2,3-d]pyrimidines as scaffolds for further chemical modifications (More et al., 2013).
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial properties, reflecting the potential of "this compound" and similar compounds in this domain. A study synthesized various 2,4,6-trisubstituted pyrimidines, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Anupama et al., 2011).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrimidine derivatives, including structures akin to "this compound", have been a subject of interest due to their potential applications in optoelectronic devices. A study on the structural parameters, electronic, and NLO properties of thiopyrimidine derivatives using DFT/TDDFT calculations and experimental methods suggested that these compounds exhibit significant NLO properties, making them promising candidates for optoelectronic applications (Hussain et al., 2020).
Mécanisme D'action
The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on the specific compound and its biological target. For example, some pyrido[2,3-d]pyrimidines have been studied for their ability to inhibit various kinases, which are proteins that play key roles in signal transduction pathways within cells .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde to form the corresponding Schiff base, which is then cyclized with barbituric acid in the presence of a catalyst to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluorobenzaldehyde", "barbituric acid", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 2-fluorobenzaldehyde in the presence of a suitable solvent and a catalyst to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with barbituric acid in the presence of a catalyst to yield the target compound.", "Step 3: Purification of the crude product by recrystallization or column chromatography." ] } | |
Numéro CAS |
902964-27-6 |
Formule moléculaire |
C21H15ClFN3O2 |
Poids moléculaire |
395.82 |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25(21(26)28)13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |
Clé InChI |
RQYMQMPTBSOAGF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4Cl)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Chloromethyl)-2-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2858983.png)

methanone N-phenylhydrazone](/img/structure/B2858986.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

![tert-butyl (1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamate](/img/structure/B2858995.png)


![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)
![3-Ethyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2859000.png)
![methyl 2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2859003.png)
![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)
